molecular formula C9H20ClNO2 B554923 L-Valine tert-butyl ester hydrochloride CAS No. 13518-40-6

L-Valine tert-butyl ester hydrochloride

Cat. No. B554923
CAS RN: 13518-40-6
M. Wt: 209.71 g/mol
InChI Key: AUIVQIHTTVPKFS-FJXQXJEOSA-N
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Description

L-Valine tert-butyl ester hydrochloride is a protected form of L-Valine . L-Valine is an essential amino acid that is used as an ingredient in cosmetic formulations, pharmaceuticals, and animal feed products . It is also important for growth and ammonia detoxification in humans .


Molecular Structure Analysis

The linear formula of L-Valine tert-butyl ester hydrochloride is C9H20ClNO2 . The molecular weight is 209.718 . The InChI string representation of the molecule is 1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 .


Physical And Chemical Properties Analysis

L-Valine tert-butyl ester hydrochloride appears as a white to almost white powder or crystal . The specific rotation is [α]20/D +4.0 to +6.0 deg (C=2, H2O) . The melting point is 144 °C .

Scientific Research Applications

  • Amide Bond Formation : L-Valine tert-butyl ester hydrochloride is used in the preparation of amides through copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. This methodology is significant in organic synthesis for the formation of amide bonds, a fundamental component of peptides and proteins (Giguère-Bisson, Yoo, & Li, 2012).

  • Chiral Auxiliary in Synthesis : It serves as a chiral auxiliary in the synthesis of oxazolidinones, which are important intermediates in organic synthesis and have applications in medicinal chemistry (Brenner, Vecchia, Leutert, & Seebach, 2003).

  • Chromatographic Resolution : L-Valine tert-butyl ester hydrochloride is used in chromatographic techniques for the optical resolution of D- and L-amino acid derivatives, showcasing its role in enantiomeric separation (Dobashi & Hara, 1983).

  • Hydrolysis Studies : It has been studied in the context of the hydrolysis of metronidazole amino acid esters in human serum, providing insights into the stability and reactivity of amino acid ester compounds in biological systems (Cho & Haynes, 1985).

  • Antiviral Prodrug Development : The L-Valine ester of cyclopropavir, synthesized from L-Valine tert-butyl ester hydrochloride, is an example of a prodrug with improved therapeutic properties for antiviral applications (Wu et al., 2009).

  • Synthesis of Water-Soluble Prodrugs : It's used in the synthesis of water-soluble prodrugs of the adenosine A2A receptor antagonist, showcasing its utility in improving the solubility and bioavailability of pharmacologically active compounds (Vollmann et al., 2008).

  • Enantioselective Synthesis : It is used in the efficient large-scale preparation of enantiomerically pure valine tert-butyl esters, highlighting its role in asymmetric synthesis, a critical aspect of drug development (Krasnov et al., 2002).

  • Initiator in Polymerization : L-Valine-derived α-haloamide, synthesized from L-Valine tert-butyl ester hydrochloride, is used as an initiator in the atom transfer radical polymerization of tert-butyl acrylate, demonstrating its application in the field of polymer chemistry (Venkataraman & Wooley, 2006).

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIVQIHTTVPKFS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine tert-butyl ester hydrochloride

CAS RN

13518-40-6
Record name tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
신동명 - 2017 - scholarworks.bwise.kr
… Amino chiral ionic liquids was made synthesized that L-Alanine tert butyl ester hydrochloride (L-AlaC4Cl) and L-valine tert butyl ester hydrochloride (L-ValC4Cl) was synthesized Bis(…
Number of citations: 0 scholarworks.bwise.kr
신동명 - 2017 - scholarworks.bwise.kr
… Amino chiral ionic liquids was made synthesized that L-Alanine tert butyl ester hydrochloride (L-AlaC4Cl) and L-valine tert butyl ester hydrochloride (L-ValC4Cl) was synthesized Bis(…
Number of citations: 0 scholarworks.bwise.kr
J Zhang, Y Du, Q Zhang, Y Lei - Talanta, 2014 - Elsevier
… 0.50 g (2.75 mmol) of l-alanine tert butyl ester hydrochloride (l-AlaC 4 Cl) or 0.58 g (2.75 mmol) of l-valine tert butyl ester hydrochloride (l-ValC 4 Cl) was dissolved in 1.0 ml of distilled …
Number of citations: 88 www.sciencedirect.com
J Zhang, Y Du, Q Zhang, J Chen, G Xu, T Yu… - … of Chromatography A, 2013 - Elsevier
… 0.50 g (2.75 mmol) of l-alanine tert butyl ester hydrochloride (l-AlaC 4 Cl) or 0.58 g (2.75 mmol) of l-valine tert butyl ester hydrochloride (l-ValC 4 Cl) was dissolved in 1.0 ml of distilled …
Number of citations: 86 www.sciencedirect.com
MKS Batista, LF Pinto, CAR Gomes, P Gomes - Carbohydrate polymers, 2006 - Elsevier
… l-valine tert-butyl ester hydrochloride and l-aspartic acid β-tert-butyl α-tert-butyl ester hydrochloride were both from Bachem (Switzerland). Thin layer chromatography (TLC) plates (…
Number of citations: 51 www.sciencedirect.com
A Dobashi, S Hara - Journal of Chromatography A, 1985 - Elsevier
The addition of a chiral hydrogen bonding additive, derived from N-acetyl-L-valine, to the non-aqueous mobile phase in silica gel liquid chromatography permits the chiral recognition of …
Number of citations: 12 www.sciencedirect.com
Y Shebis, A Laskavy, A Molad-Filossof… - Carbohydrate …, 2022 - Elsevier
… L-valine tert-butyl ester hydrochloride (99%) was purchased from Chem-Impex INT'L INC (Wood Dale, USA). N,N-Diisopropylethylamine (DIPEA) (99%) and molecular sieves beads (4 Å…
Number of citations: 5 www.sciencedirect.com
CP Kapnissi-Christodoulou - Field Effect Electroosmosis─ A …, 2015 - books.google.com
… Briefly, an appropriate amount of L-alanine and L-valine tert butyl ester hydrochloride and an equimolar amount of bis (trifluoromethane) sulfonimide lithium salt were separately …
Number of citations: 2 books.google.com
PK Chinthakindi, A Benediktsdottir… - European Journal of …, 2019 - Wiley Online Library
… (409 mg, 1.00 mmol) treated with PPh 3 Cl 2 (400 mg, 1.20 mmol) in presence of TEA (223 µL, 1.60 mmol), followed by reaction with l-valine tert-butyl ester hydrochloride (304 mg, 1.45 …
AG Gum, T Kappes‐Roth… - Chemistry–A European …, 2000 - Wiley Online Library
… l-valine tert-butyl ester (15): A solution of AGalOC-phenylalanine acid 13 (78 mg, 0.14 mmol) in dry CH2Cl2 (5 mL) was added to a flask containing l-valine-tert-butyl ester hydrochloride (…

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